molecular formula C11H11N3O B13283316 2-(Benzyloxy)pyrimidin-5-amine

2-(Benzyloxy)pyrimidin-5-amine

Cat. No.: B13283316
M. Wt: 201.22 g/mol
InChI Key: CLKVXPZVGQBEBY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidin-5-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 2-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)pyrimidin-5-amine involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate. This reaction typically yields the desired product in excellent yields (88% and 85%) after the elimination of an ethanol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-(Benzyloxy)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Biological Activity

Introduction

2-(Benzyloxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its potential therapeutic applications, particularly focusing on its antibacterial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzyloxy groups. Various studies have highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity. For example, modifications at the 5-position of the pyrimidine ring can significantly affect the compound's efficacy against different biological targets .

Table 1: Synthesis Overview of Pyrimidine Derivatives

CompoundSynthesis MethodKey Findings
This compoundReaction with benzyloxy groupExhibits notable antibacterial and anti-inflammatory activities
Pyrimidine derivativesVarious methods including SnAr reactionsEnhanced COX-2 inhibition compared to standard drugs like celecoxib

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been tested against a range of microbial strains, including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound has shown promising results in anti-inflammatory assays. In vitro studies revealed that it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs. For instance, studies reported IC50 values for COX-2 inhibition around 0.04 μmol, indicating strong anti-inflammatory potential .

Anticancer Potential

In addition to its antibacterial and anti-inflammatory activities, this compound has been evaluated for anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including human melanoma and leukemia cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, supported by SAR studies that indicate specific structural features enhance its anticancer efficacy .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against multiple strains of bacteria. The results showed that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use in treating bacterial infections.

Case Study 2: Anti-inflammatory Action

In a formalin-induced paw edema model in rats, this compound was administered at varying doses. The results indicated a significant reduction in edema compared to control groups, reinforcing its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

A series of in vitro assays were performed on human cancer cell lines to assess the anticancer activity of this compound. The compound exhibited IC50 values ranging from 29.77 μg/mL to 40.54 μg/mL against various cell lines, demonstrating its potential as a lead compound for further anticancer drug development .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8,12H2

InChI Key

CLKVXPZVGQBEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)N

Origin of Product

United States

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